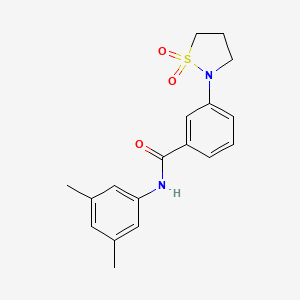

![molecular formula C13H14ClN3OS B2553195 N-[4-(2-氯苯基)-1,3-噻唑-2-基]-2-(二甲氨基)乙酰胺 CAS No. 338749-95-4](/img/structure/B2553195.png)

N-[4-(2-氯苯基)-1,3-噻唑-2-基]-2-(二甲氨基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide involves a series of chemical reactions starting with the formation of thiazolidin-4-one derivatives. In one study, the precursor to similar compounds was synthesized through a one-pot reaction involving an amino component, p-dimethylaminobenzaldehyde, and mercapto succinic acid . This process likely shares similarities with the synthesis of the compound , where nucleophilic substitution reactions play a crucial role. The nucleophilic substitution was used to introduce acetamide or benzamide groups to the thiazolidin-4-one derivatives, forming the final compounds .

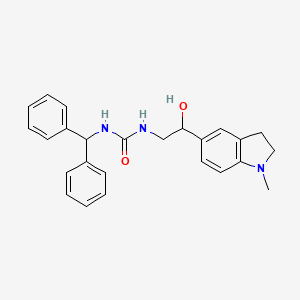

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen. The structure is further modified by the substitution of a dimethylamino group and a chlorophenyl group at specific positions on the thiazole ring. The exact structure would be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as indicated in the synthesis of related compounds .

Chemical Reactions Analysis

The compound is likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, the acetamide moiety could be involved in hydrolysis reactions under certain conditions, while the thiazole ring might participate in electrophilic substitution reactions due to the presence of an electron-rich nitrogen atom. The chlorophenyl group could also be a site for further substitution reactions, depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide would include its melting point, solubility in various solvents, and stability under different temperatures and pH conditions. These properties are essential for understanding the compound's behavior in biological systems and would be determined experimentally. The related compounds synthesized in the studies showed activity against acetylcholinesterase, suggesting that the compound may also exhibit similar biological activities .

Relevant Case Studies

While the provided data does not include specific case studies for N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide, the pharmacological investigation of related thiazolidin-4-one derivatives revealed anticonvulsant activities . This suggests potential therapeutic applications for the compound , which could be explored in future research. Additionally, the biological screening of similar compounds against enzymes like acetylcholinesterase indicates that they may have potential as therapeutic agents for diseases where these enzymes are implicated .

科学研究应用

合成和结构分析

该领域的研究所主要集中在类似化学骨架的化合物的衍生物合成和结构分析上。一项研究详细介绍了 N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺衍生物的合成,利用了碳二亚胺缩合,展示了一种可用于合成包括 N-[4-(2-氯苯基)-1,3-噻唑-2-基]-2-(二甲氨基)乙酰胺在内的化合物的方法 (P. Yu 等人,2014)。另一项研究提供了结构相似的乙酰胺的 X 射线晶体学分析,突出了分子几何形状和分子间相互作用,这可能与理解 N-[4-(2-氯苯基)-1,3-噻唑-2-基]-2-(二甲氨基)乙酰胺的物理性质有关 (K. Saravanan 等人,2016)。

生物活性及其应用

很大一部分研究调查了与 N-[4-(2-氯苯基)-1,3-噻唑-2-基]-2-(二甲氨基)乙酰胺相关的化合物的潜在生物活性。例如,一项关于 1,3,4-恶二唑衍生物合成的研究展示了有希望的 α-葡萄糖苷酶抑制潜力,表明在管理糖尿病和相关代谢紊乱中具有应用前景 (M. Iftikhar 等人,2019)。另一项研究探讨了噻唑烷-4-酮的抗惊厥活性,表明该化学类别中的化合物具有潜在的治疗应用 (M. Senthilraja & V. Alagarsamy,2012)。

分子建模和光伏效率

研究还扩展到分子建模和光伏应用化合物的研究。一项关于苯并噻唑啉酮乙酰胺类似物的研究考察了它们的光收集效率和非线性光学 (NLO) 活性,表明在染料敏化太阳能电池中具有潜在用途 (Y. Mary 等人,2020)。

未来方向

属性

IUPAC Name |

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS/c1-17(2)7-12(18)16-13-15-11(8-19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWOUQXEMDDASM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

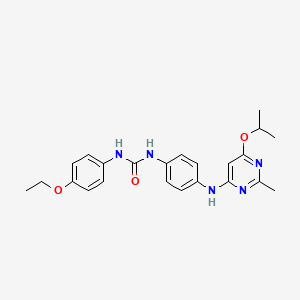

![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)

![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)

![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)

![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)

![2-{4-[(2,2,2-Trifluoroethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2553133.png)